p97 ATPase Inhibition: C-5 Substituent Comparison
In a focused SAR study of phenyl indole-based p97 ATPase inhibitors, the C-5 trifluoromethyl analog (Compound 12) exhibited an IC50 of 4.7 ± 2.0 μM [1]. This value was compared to a panel of bioisosteric replacements on the identical indole scaffold. The pentafluorosulfanyl (SF5) analog was 4.6-fold less potent (IC50 = 21.5 ± 0.4 μM), while the nitro (NO2) analog was 94-fold more potent (IC50 = 0.05 ± 0.04 μM) [2]. The methyl (CH3) analog showed a 20-fold improvement (IC50 = 0.24 ± 0.11 μM), and the methoxy (OCH3) analog was 6.6-fold more potent (IC50 = 0.71 ± 0.22 μM) [3]. The trifluoromethoxy (OCF3) analog was slightly more potent (IC50 = 3.8 ± 0.8 μM) but represented the closest biochemical match [4]. These data demonstrate that the CF3 substituent confers a distinct activity profile that cannot be predicted from electronic or steric parameters alone; swapping the CF3 for another group can alter potency by nearly two orders of magnitude.
| Evidence Dimension | p97 ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.7 ± 2.0 μM |
| Comparator Or Baseline | SF5 analog: 21.5 ± 0.4 μM; NO2 analog: 0.05 ± 0.04 μM; CH3 analog: 0.24 ± 0.11 μM; OCH3 analog: 0.71 ± 0.22 μM; OCF3 analog: 3.8 ± 0.8 μM |
| Quantified Difference | CF3 is 4.6-fold more potent than SF5, 94-fold less potent than NO2, 20-fold less potent than CH3, 6.6-fold less potent than OCH3, and 1.2-fold less potent than OCF3. |
| Conditions | ADPGlo assay with 20 nM p97 ATPase WT |
Why This Matters
This head-to-head SAR dataset provides direct, quantifiable justification for selecting the 5-CF3 indole-6-carboxylate scaffold over alternative C-5 substituted analogs when designing or optimizing p97 inhibitors, enabling rational library design and avoiding activity cliffs.
- [1] Alverez, C., Arkin, M. R., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225–1230. Table 1. View Source
- [2] Alverez, C., et al. (2015). Table 1. IC50 values for C-5 substituted indole analogs. View Source
- [3] Alverez, C., et al. (2015). Table 1. IC50 values for CH3 and OCH3 analogs. View Source
- [4] Alverez, C., et al. (2015). Abstract and Results: OCF3 analog comparison. View Source
